molecular formula C20H17ClFN3O3 B2570492 N-(5-chloro-2-methoxyphenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide CAS No. 1251605-78-3

N-(5-chloro-2-methoxyphenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide

Cat. No.: B2570492
CAS No.: 1251605-78-3
M. Wt: 401.82
InChI Key: WQLWJGNVEIGQHA-UHFFFAOYSA-N
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Description

This compound is a pyrimidinyloxy acetamide derivative characterized by a 5-chloro-2-methoxyphenyl group attached to the acetamide nitrogen and a 4-fluorophenyl-substituted pyrimidine ring.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClFN3O3/c1-12-9-19(25-20(23-12)13-3-6-15(22)7-4-13)28-11-18(26)24-16-10-14(21)5-8-17(16)27-2/h3-10H,11H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQLWJGNVEIGQHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=C(C=C2)F)OCC(=O)NC3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the acetamide backbone: This can be achieved through the reaction of an appropriate amine with an acyl chloride or anhydride.

    Substitution reactions: Introduction of the chloro and methoxy groups on the phenyl ring can be done through electrophilic aromatic substitution.

    Coupling reactions: The pyrimidinyl group can be introduced via coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group (if

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide, a compound with the CAS number 1261005-18-8, has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound is characterized by the following features:

  • Molecular Formula : C17H16ClF N2O3
  • Molecular Weight : 401.8 g/mol

This compound features a chloro-substituted methoxyphenyl moiety and a pyrimidine derivative, which are critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including anti-inflammatory, analgesic, and potential anticancer properties.

Anti-inflammatory Activity

A study highlighted the anti-inflammatory effects of pyrimidine derivatives, noting that compounds similar to this compound significantly inhibited cyclooxygenase (COX) enzymes. The IC50 values for related compounds were reported to be around 0.04 μmol, indicating potent anti-inflammatory potential comparable to established drugs like celecoxib .

Analgesic Activity

The analgesic properties of this compound have been predicted using computational models such as PASS (Prediction of Activity Spectra for Substances). It demonstrated a high probability of analgesic activity (Pa = 0.795) alongside other multitarget effects .

Structure-Activity Relationships (SAR)

The SAR analysis indicates that the presence of electron-withdrawing groups, such as the chloro and fluorine substituents on the aromatic rings, enhances the compound's biological activity. Modifications to the pyrimidine ring also play a significant role in its pharmacological profile .

Case Studies and Research Findings

  • In Vitro Studies : In vitro assays have shown that derivatives similar to this compound exhibit significant inhibition of COX enzymes, suggesting potential use in treating inflammatory conditions .
  • Animal Models : Animal studies using carrageenan-induced paw edema models demonstrated that compounds in this class could reduce inflammation effectively, with ED50 values comparable to indomethacin .
  • Multitarget Potential : Computational predictions suggest that this compound may interact with multiple biological targets, indicating a broad spectrum of potential therapeutic applications .

Scientific Research Applications

Structure and Composition

The compound's chemical structure can be represented by the following molecular formula:

  • Molecular Formula : C19H21ClFN3O3
  • Molecular Weight : 387.8 g/mol
  • CAS Number : 1251605-78-3

The structure features a chloro-substituted methoxyphenyl group linked to a pyrimidine derivative, which is known to enhance its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of N-(5-chloro-2-methoxyphenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide. The compound has demonstrated significant cytotoxic effects against various cancer cell lines, including:

  • SNB-19 : Percent Growth Inhibition (PGI) of 86.61%
  • OVCAR-8 : PGI of 85.26%
  • NCI-H460 : PGI of 75.99%

These results indicate that the compound may serve as a promising lead in the development of new anticancer agents .

Case Studies

  • Case Study on Anticancer Efficacy
    • A study conducted on various cancer cell lines revealed that the compound effectively inhibits cell proliferation through apoptosis induction. The research utilized flow cytometry to assess cell cycle changes and apoptosis markers, confirming the compound's mechanism of action .
  • Bioavailability and Pharmacokinetics
    • Investigations into the pharmacokinetic profile of this compound indicated favorable absorption characteristics, with studies suggesting good oral bioavailability and metabolic stability .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Rings

The substituents on the phenyl and pyrimidine rings significantly influence biological activity and physicochemical properties. Key analogs include:

Compound Name Substituents (Phenyl/Pyrimidine) Molecular Weight Functional Groups Notable Properties/Applications Reference
Target Compound 5-Cl, 2-OMe (phenyl); 4-F, 6-Me (pyrimidine) ~414.8 g/mol Acetamide, ether Potential kinase inhibition or anticancer activity (hypothesized)
N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide 3-Cl,4-F (phenyl); naphthyl ~343.8 g/mol Acetamide Structural analog with enhanced lipophilicity
Flufenacet (herbicide) 4-F, isopropyl (phenyl); thiadiazole ~371.3 g/mol Thiadiazole, ether Herbicidal activity via lipid biosynthesis inhibition
N-(5-Fluoro-2-methylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide 5-F,2-Me (phenyl); 6-Me, piperidine (pyrimidine) ~358.4 g/mol Acetamide, ether Modified pyrimidine for receptor binding optimization
2-[(5-cyano-4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide 4-F (phenyl); cyano, ethyl (pyrimidine) ~346.3 g/mol Thioether, acetamide Sulfur linkage may enhance metabolic stability

Key Observations :

  • Chloro vs. Fluoro substituents (e.g., 4-F in flufenacet) improve metabolic stability and bioavailability .
  • Pyrimidine Modifications : The 6-methyl group in the target compound may enhance steric hindrance, affecting target selectivity. Piperidine or thiadiazole substitutions (e.g., in and ) alter solubility and binding kinetics .

Functional Group Impact on Bioactivity

  • Ether vs. Thioether Linkages : Ether linkages (as in the target compound) favor hydrogen bonding, while thioether groups (e.g., ) increase lipophilicity and resistance to oxidative metabolism .
  • Methoxy Groups: The 2-methoxy group in the target compound improves solubility compared to nitro or cyano substituents (e.g., ’s trifluoromethyl derivatives) but may reduce membrane permeability .

Research Findings and Data

Pharmacokinetic Predictions

  • LogP : Estimated ~3.5 (moderately lipophilic), comparable to ’s compound (LogP ~3.2). Higher than flufenacet (LogP ~2.8) due to the chloro substituent .
  • Half-Life: Methoxy groups may prolong half-life compared to ’s cyano derivatives, which are prone to rapid clearance .

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